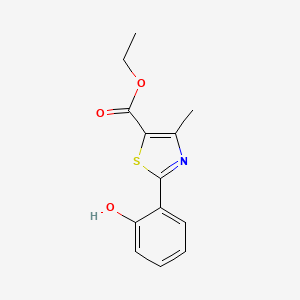

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Übersicht

Beschreibung

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

Biologische Aktivität

Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a thiazole-derived compound that has garnered interest due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, a carboxylate group, and a hydroxyphenyl substituent. Its molecular formula is with a molecular weight of 263.31 g/mol. The structural features of this compound contribute significantly to its reactivity and interactions within biological systems.

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains by interfering with cell wall synthesis and other critical cellular functions.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 30 |

| Candida albicans | 20 | 25 |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer activity of thiazole derivatives has been extensively studied. This compound has shown promising results in inhibiting cancer cell proliferation in vitro.

- Case Study: In a study involving human cancer cell lines (HCT-116 and HepG2), the compound demonstrated an IC50 value of approximately , indicating potent cytotoxicity against these cells. The mechanism appears to involve apoptosis induction through the modulation of apoptotic pathways.

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 10 | Apoptosis induction |

| HepG2 | 12 | Cell cycle arrest |

3. Enzyme Inhibition

Thiazole derivatives are also known for their ability to inhibit various enzymes, which can be leveraged for therapeutic purposes. This compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways.

- Example: The compound inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could lead to drug-drug interactions if used concurrently with other medications.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity: The hydroxy group enhances hydrogen bonding capabilities, facilitating stronger interactions with target proteins.

- Pathway Modulation: The compound may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Anticancer Agents: This compound serves as a crucial intermediate in synthesizing novel pharmaceuticals aimed at treating inflammatory diseases and cancer. Research indicates that derivatives of thiazole compounds exhibit potent anticancer activity against various cell lines, including glioblastoma and melanoma .

- Anticonvulsant Activity: Thiazole derivatives have shown significant anticonvulsant properties, with some compounds demonstrating efficacy comparable to established medications like ethosuximide. The structure-activity relationship (SAR) analysis suggests that specific substitutions on the phenyl ring enhance this activity .

Case Study:

A study synthesized several thiazole-bearing analogues that were tested for cytotoxicity against cancer cell lines. Notably, compounds with methoxy and halogen substitutions exhibited promising results, indicating the potential for developing targeted cancer therapies .

Material Science

Key Applications:

- Advanced Materials: Ethyl 2-(2-hydroxyphenyl)-4-methylthiazole-5-carboxylate is utilized in creating polymers and coatings that require specific thermal and mechanical properties. These materials are essential for applications demanding enhanced durability and performance .

Data Table: Material Properties of Thiazole Derivatives

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Enhanced | Structural Materials |

| Chemical Resistance | Moderate to High | Protective Coatings |

Biochemical Research

Key Applications:

- Enzyme Interactions: The compound is valuable in studying enzyme interactions and metabolic pathways, which can lead to insights into biological processes and therapeutic targets. Its role in biochemical assays helps elucidate mechanisms underlying various diseases .

Case Study:

Research involving the compound has led to significant findings regarding its interaction with specific enzymes, potentially paving the way for new therapeutic strategies targeting metabolic disorders .

Agricultural Chemistry

Key Applications:

- Agrochemicals: this compound contributes to developing safer pesticides and herbicides. Its chemical properties allow for the formulation of effective agrochemicals that minimize environmental impact .

Data Table: Agrochemical Efficacy

| Compound Name | Application | Efficacy Rating (1-10) |

|---|---|---|

| This compound | Herbicide | 8 |

| Thiazole Derivative A | Pesticide | 7 |

| Thiazole Derivative B | Insecticide | 9 |

Analytical Chemistry

Key Applications:

Eigenschaften

IUPAC Name |

ethyl 2-(2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-6-4-5-7-10(9)15/h4-7,15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZUGQAIENWRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.